molecular formula C22H21N3O2 B2818057 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one CAS No. 1260911-95-2

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B2818057
CAS No.: 1260911-95-2
M. Wt: 359.429
InChI Key: CFNLZLZECTUHDX-UHFFFAOYSA-N
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Description

The compound appears to contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a key structure present in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex with multiple functional groups. It appears to contain a pyrimidinone group, an ethyl group, and a phenyl group, in addition to the indole group .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position . The reactivity of this specific compound would depend on the exact positioning and nature of its functional groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, indole itself is a crystalline solid . The presence of the pyrimidinone, ethyl, and phenyl groups could influence properties such as solubility, melting point, and stability.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many biologically active indole derivatives are known to interact with various enzymes and receptors in the body .

Future Directions

Indole derivatives are a rich area of study in medicinal chemistry due to their presence in many natural products and drugs . Future research could explore the synthesis, properties, and potential applications of this specific compound.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-2-18-14-20(26)25(22(23-18)17-9-4-3-5-10-17)15-21(27)24-13-12-16-8-6-7-11-19(16)24/h3-11,14H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNLZLZECTUHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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